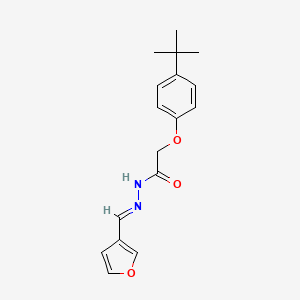
4-chlorophenyl 2-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 4-chlorobenzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl 2-methyl-3-nitrobenzoate is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorophenyl 2-methyl-3-nitrobenzoate has various biochemical and physiological effects on the body. These effects include anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to have potential anticancer properties, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-chlorophenyl 2-methyl-3-nitrobenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound is readily available and can be easily obtained from commercial sources. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can pose a risk to researchers working with it.
Orientations Futures
There are many potential future directions for research involving 4-chlorophenyl 2-methyl-3-nitrobenzoate. Some potential areas of research include further studies on its mechanism of action, as well as its potential applications in the field of medicinal chemistry. Additionally, more research is needed to fully understand the potential toxicity of this compound and to develop appropriate safety measures for researchers working with it.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl 2-methyl-3-nitrobenzoate involves the reaction of 4-chlorobenzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, where the carboxylic acid group of 4-chlorobenzoic acid reacts with the acyl chloride group of 2-methyl-3-nitrobenzoyl chloride, resulting in the formation of the desired product.
Applications De Recherche Scientifique
4-chlorophenyl 2-methyl-3-nitrobenzoate has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. Additionally, this compound has been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(4-chlorophenyl) 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-9-12(3-2-4-13(9)16(18)19)14(17)20-11-7-5-10(15)6-8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTQJYNGPDSNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 2-methyl-3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)



![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)
![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)


![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)